REACTION_CXSMILES
|
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[O:13]1[C:17]2([CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[O:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[O:13]1[C:17]2([CH2:22][CH2:21][N:20]([C:2]3[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=3)[CH2:19][CH2:18]2)[O:16][CH2:15][CH2:14]1 |f:2.3.4|
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Name
|
|
Quantity
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36.16 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
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O1CCOC12CCNCC2
|
Name
|
|
Quantity
|
29.72 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The solution was cooled
|
Type
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FILTRATION
|
Details
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filtered
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Type
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ADDITION
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Details
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added to 2M HCl
|
Type
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EXTRACTION
|
Details
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extracted with 50% ethyl acetate (in hexanes)
|
Type
|
WASH
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Details
|
The organics were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried on anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
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Details
|
purified by flash column chromatography on silica gel with 20% ethyl acetate (in hexanes)
|
Type
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TEMPERATURE
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Details
|
increasing to 30% ethyl acetate (in hexanes)
|
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CCN(CC2)C2=CC=C(C(=O)OCC)C=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |